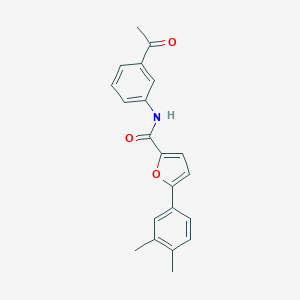
N-(5-chloro-2-morpholin-4-ylphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-morpholin-4-ylphenyl)pentanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of amides and is commonly referred to as CMMP.
Wirkmechanismus
The exact mechanism of action of CMMP is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. In cancer cells, CMMP induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. In neurodegenerative disorders, CMMP has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are key players in the pathogenesis of these diseases. In bacterial strains, CMMP disrupts the bacterial cell membrane and inhibits protein synthesis.
Biochemical and Physiological Effects:
CMMP has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits tumor growth. In neurodegenerative disorders, it inhibits the aggregation of amyloid-beta and tau proteins. In bacterial strains, it disrupts the bacterial cell membrane and inhibits protein synthesis. Additionally, CMMP has been shown to have low toxicity and good bioavailability, making it an attractive candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CMMP for lab experiments is its high yield and purity, which makes it easy to obtain and work with. Additionally, it has low toxicity and good bioavailability, making it suitable for in vivo studies. However, one of the limitations of CMMP is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CMMP. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for CMMP and to investigate its potential synergistic effects with other anticancer agents. In neuroscience, further studies are needed to elucidate the exact mechanism of action of CMMP in neurodegenerative disorders and to investigate its potential as a disease-modifying agent. Additionally, further studies are needed to explore the potential of CMMP as an antimicrobial agent and to investigate its efficacy against other bacterial strains.
Synthesemethoden
The synthesis of CMMP involves the reaction of 5-chloro-2-morpholin-4-ylphenylamine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically high, and the purity of the product is also satisfactory.
Wissenschaftliche Forschungsanwendungen
CMMP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neuroscience, and infectious diseases. It has been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neuroscience, CMMP has shown promise as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have antimicrobial activity against several bacterial strains.
Eigenschaften
Molekularformel |
C15H21ClN2O2 |
|---|---|
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
N-(5-chloro-2-morpholin-4-ylphenyl)pentanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-3-4-15(19)17-13-11-12(16)5-6-14(13)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |
InChI-Schlüssel |
GCMWIVJGAUJKPS-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244297.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244298.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244299.png)
![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)
![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)